5-(5-ethyl-2-thienyl)-N-(3-phenylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
5-(5-ethyl-2-thienyl)-N-(3-phenylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4OS and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.13881697 g/mol and the complexity rating of the compound is 631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Applications
A study by Hebishy et al. (2020) describes a novel route for synthesizing benzamide-based 5-aminopyrazoles and their pyrazolo[1,5-a]pyrimidine derivatives, showing significant antiavian influenza virus activity. Among the synthesized compounds, several demonstrated potent antiviral activities against the H5N1 strain, showcasing the potential use of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial and Anti-tumor Activities
Gad-Elkareem et al. (2011) focused on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. The study highlights the potential of these compounds in developing new antimicrobial agents, suggesting that similar structural analogs may also possess antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Hassan et al. (2014) explored the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. This research underscores the potential of these compounds in anti-cancer studies, indicating that derivatives of pyrazolo[1,5-a]pyrimidines could be valuable in the development of novel anticancer therapies (Hassan, Hafez, & Osman, 2014).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) investigated pyrazole derivatives as inhibitors of photosynthetic electron transport, identifying compounds with excellent inhibitory properties. This study highlights the potential application of pyrazolo[1,5-a]pyrimidine derivatives in agricultural chemistry, particularly as herbicides or growth regulators (Vicentini, Guccione, Giurato, Ciaccio, Mares, & Forlani, 2005).
Synthesis of Novel Amino Pyrazole Derivatives
Shah et al. (2018) reported on the synthesis and biological evaluation of novel amino pyrazole derivatives, including antimicrobial activity. The study's focus on the versatile synthetic routes and potential biological applications of pyrazole derivatives underscores the wide-ranging scientific interest in exploiting these compounds for medicinal chemistry (Shah, Patel, & Karia, 2018).
Properties
IUPAC Name |
5-(5-ethylthiophen-2-yl)-N-(3-phenylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4OS/c1-2-16-10-11-19(32-16)17-13-20(23(24,25)26)30-21(28-17)14-18(29-30)22(31)27-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13-14H,2,6,9,12H2,1H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKJNKGDOPEYFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NCCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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